ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-methoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or chloroform and are carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylmethyl piperazine derivatives.
Reduction: Formation of ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-methanol.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it may interact with receptors in the nervous system to provide neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate
- Ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
- Ethyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the 4-methoxyphenylmethyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-15(18)17-10-8-16(9-11-17)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBGZIROYCJGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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